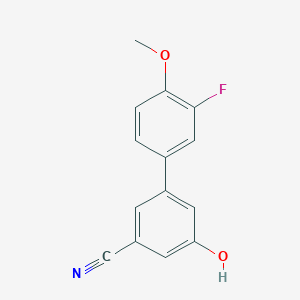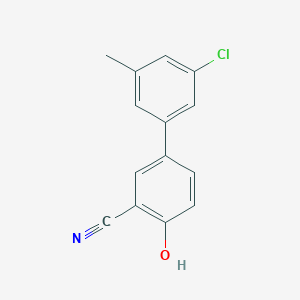
5-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) is a synthetic compound that has been used extensively in the fields of scientific research, medicine, and industrial applications. It is a colorless, crystalline solid with a molecular weight of 243.64 g/mol and a melting point of 144-146 °C. The compound has a broad range of applications due to its unique properties, such as its low toxicity, high solubility, and low volatility.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new drugs and treatments for various diseases and disorders. The compound has also been used in the study of the structure and function of proteins, nucleic acids, and enzymes, as well as in the development of analytical methods for the detection and quantification of various compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) is not fully understood. However, it is believed that the compound acts as a weak inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It is also believed that the compound may act as an agonist of the G-protein coupled receptor, which is involved in the regulation of various physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) are not fully understood. However, it has been demonstrated to have anti-inflammatory and anti-tumor effects in animal models. In addition, it has been shown to have an inhibitory effect on the growth of certain types of bacteria. It has also been demonstrated to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs and other compounds.
Advantages and Limitations for Lab Experiments
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in laboratory experiments. In addition, it is a colorless, crystalline solid, making it easy to handle and store. It is also highly soluble in water, making it easy to use in aqueous solutions. On the other hand, the compound has some limitations, such as its low volatility, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%). One potential direction is to explore its potential as an inhibitor of cytochrome P450, as well as its potential as an agonist of the G-protein coupled receptor. Another potential direction is to further explore its anti-tumor and anti-inflammatory effects, as well as its effects on bacterial growth. In addition, further research into the structure and function of the compound could lead to the development of new analytical methods for its detection and quantification. Finally, further research into the compound’s potential applications in the development of new drugs and treatments for various diseases and disorders could lead to the development of more effective treatments.
Synthesis Methods
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methylphenylhydrazine with cyanide ions in the presence of a base. This reaction results in the formation of 5-(4-chloro-2-methylphenyl)-2-cyanophenol (95%) as the major product. Other methods of synthesis include the reaction of 2-chloro-4-methylphenylhydrazine with cyanide ion, followed by hydrolysis of the resulting intermediate, and the reaction of 2-chloro-4-methylphenylhydrazine with aqueous sodium cyanide.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSKYWNRKPLRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684810 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-cyanophenol | |
CAS RN |
1261919-14-5 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














